1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups, such as trifluoromethoxy and trifluoromethylthio, can influence its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
Compared to similar compounds, 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one stands out due to its specific substitution pattern on the phenyl ring. This unique arrangement of functional groups can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7ClF6O2S |
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Molecular Weight |
352.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-3-8(21-11(16,17)18)7(4-6)20-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
NZXGTCWVJHRBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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